1-(2-Nitrophenyl)-2-(2-thienylmethylene)hydrazine
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Overview
Description
1-(2-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is an organic compound characterized by the presence of a nitrophenyl group and a thienylmethylene group attached to a hydrazine moiety
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)-2-(2-thienylmethylene)hydrazine typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-2-(2-thienylmethylene)hydrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)-2-(2-thienylmethylene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)-2-(2-furylmethylene)hydrazine: Similar structure but with a furan ring instead of a thiophene ring.
1-(2-Nitrophenyl)-2-(2-pyridylmethylene)hydrazine: Contains a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24383-67-3 |
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Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-nitro-N-[(E)-thiophen-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C11H9N3O2S/c15-14(16)11-6-2-1-5-10(11)13-12-8-9-4-3-7-17-9/h1-8,13H/b12-8+ |
InChI Key |
FARJTYMPQDVECZ-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC=CS2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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